1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine
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Overview
Description
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a nitrophenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-nitroacetophenone and a benzaldehyde derivative in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for an extended period, usually around 78 hours. The product is then precipitated by acidification with hydrochloric acid and purified by recrystallization in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The double bond in the prop-2-enyl group can be hydrogenated to form a single bond.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of a saturated propyl group.
Substitution: Introduction of various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a phenyl group.
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the piperazine ring, making it structurally simpler
Uniqueness
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine is unique due to the presence of both a piperazine ring and a nitrophenylprop-2-enyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-22(24)19-11-5-4-7-17(19)8-6-12-20-13-15-21(16-14-20)18-9-2-1-3-10-18/h1-11H,12-16H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFKVGDWTVWCSW-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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